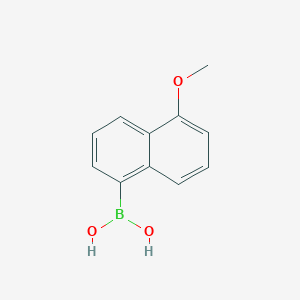

(5-Methoxynaphthalen-1-yl)boronic acid

Description

Significance of Aryl Boronic Acids as Versatile Organic Building Blocks

Aryl boronic acids are widely recognized as versatile building blocks in organic synthesis. nih.govwikipedia.org Their prominence is largely due to their participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. sigmaaldrich.comrsc.org Among these, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. chemrxiv.orgpharmiweb.comresearchgate.net The boronic acid moiety's ability to undergo transmetalation with transition metal catalysts, such as palladium, is a key aspect of its reactivity. nih.govwikipedia.org Beyond cross-coupling reactions, aryl boronic acids are utilized in Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, as well as in other transformations like conjugate additions and electrophilic allyl shifts. wikipedia.orgpharmiweb.com Their unique ability to form reversible covalent complexes with diols, such as sugars, has also led to their use in sensing and molecular recognition applications. wikipedia.orgresearchgate.net

The stability of aryl boronic acids to air and moisture, in contrast to many other organometallic reagents, makes them particularly attractive for practical applications. nih.gov This stability, combined with their generally low toxicity, further enhances their utility as building blocks in both academic and industrial settings. nih.govresearchgate.net

Scope of Academic Research on Aryl Boronic Acids and Their Derivatives

The field of academic research surrounding aryl boronic acids and their derivatives is extensive and continues to expand. chemrxiv.orgresearchgate.net Investigations range from the development of novel synthetic methodologies for their preparation to their application in the synthesis of complex natural products and biologically active molecules. wiley-vch.deorganic-chemistry.org Researchers are continually exploring new catalytic systems to broaden the scope and efficiency of reactions involving boronic acids. organic-chemistry.org

In medicinal chemistry, aryl boronic acids are of significant interest. nih.govresearchgate.net The boronic acid functional group can act as a pharmacophore, interacting with biological targets such as enzymes. sigmaaldrich.comresearchgate.net A notable example is the proteasome inhibitor Bortezomib, a drug used in cancer therapy, which contains a boronic acid residue. wikipedia.orgrsc.org This has spurred research into the design and synthesis of new boronic acid-containing compounds with potential therapeutic applications. researchgate.netrsc.org

Furthermore, the unique electronic and photophysical properties of certain aryl boronic acids have led to their investigation in materials science. nbinno.com They are being explored as components of organic light-emitting diodes (OLEDs), sensors, and other functional materials. nbinno.com The ability to tune the properties of these materials by modifying the structure of the aryl group makes them a versatile platform for innovation.

Rationale for Investigating (5-Methoxynaphthalen-1-yl)boronic Acid

The specific focus on this compound is driven by the unique combination of its boronic acid functionality and the methoxynaphthalene scaffold. This particular structure presents several avenues for novel chemical exploration and application development.

The electronic and steric properties of the 5-methoxy-1-naphthalenyl group are expected to influence the reactivity of the boronic acid moiety. The methoxy (B1213986) group, being an electron-donating group, can modulate the Lewis acidity of the boron atom and affect the kinetics of transmetalation in cross-coupling reactions. nih.govnih.gov The bulky naphthalene (B1677914) ring system can also introduce steric hindrance, which may lead to unique selectivity in certain reactions. nih.gov Studying these structure-reactivity relationships provides fundamental insights into the behavior of substituted aryl boronic acids and can guide the design of new reagents and catalysts. nih.govnih.govamanote.com

The naphthalene unit is a key structural motif in many biologically active compounds and advanced materials due to its unique photophysical and chemical properties. nbinno.com The incorporation of a naphthalene moiety into a boronic acid structure creates a building block with the potential to introduce these desirable properties into larger molecules. nbinno.com For instance, the extended π-system of naphthalene can impart fluorescence, making it a candidate for use in fluorescent probes and sensors. In materials science, naphthalene-containing polymers often exhibit interesting electronic and optical properties, suggesting that this compound could be a valuable monomer for the synthesis of novel functional polymers. nbinno.comresearchgate.netnih.gov

The investigation of this compound contributes to the broader field of organoboron chemistry by expanding the library of available building blocks with distinct properties. nih.govrsc.org The synthesis and characterization of this compound and its derivatives provide new data points for understanding the fundamental principles of organoboron reactivity. rsc.org Furthermore, the exploration of its utility in various synthetic transformations may uncover new reaction pathways or lead to the development of more efficient and selective methods for constructing complex organic molecules. nih.govrsc.org The unique electronic and steric profile of this molecule may enable transformations that are not possible with simpler aryl boronic acids, thus pushing the boundaries of known organoboron chemistry.

Properties

IUPAC Name |

(5-methoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKLMFCWUQZTIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C(C2=CC=C1)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571383 | |

| Record name | (5-Methoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372521-88-5 | |

| Record name | (5-Methoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methoxynaphthalen 1 Yl Boronic Acid

Transition Metal-Catalyzed Approaches

Transition metal catalysis represents a cornerstone in the synthesis of arylboronic acids, offering high efficiency and functional group tolerance. Various metals, most notably palladium, have been extensively employed for the formation of carbon-boron bonds.

Palladium-Catalyzed Borylation of Haloarenes (e.g., 1-halo-5-methoxynaphthalene)

The palladium-catalyzed cross-coupling reaction between a haloarene and a diboron (B99234) reagent, commonly known as the Miyaura borylation, stands as one of the most robust and widely used methods for the synthesis of arylboronic esters. nih.govorganic-chemistry.org This methodology is highly applicable to the synthesis of (5-Methoxynaphthalen-1-yl)boronic acid, starting from an appropriate 1-halo-5-methoxynaphthalene, such as 1-bromo-5-methoxynaphthalene (B1600531).

The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition to the aryl halide. Subsequent transmetalation with a diboron species, often bis(pinacolato)diboron (B136004) (B₂pin₂), followed by reductive elimination, yields the desired arylboronate ester. A base is required to facilitate the catalytic cycle. The resulting pinacol (B44631) ester can then be hydrolyzed to the corresponding boronic acid. A highly efficient method has been developed for the borylation of aryl halides using the more atom-economical pinacol borane (B79455) (HBpin) as the boron source. nih.gov This system, utilizing a palladium catalyst with a specialized phosphine (B1218219) ligand like SPhos, allows for low catalyst loadings and short reaction times. nih.gov The general applicability of this method to electron-rich and sterically hindered aryl bromides suggests its utility for the synthesis of the target compound from 1-bromo-5-methoxynaphthalene. nih.gov

Recent advancements include the use of mechanochemistry, allowing the reaction to proceed in a solid-state ball mill. nih.gov This solvent-free approach significantly reduces waste and can be performed in the open air, representing a greener alternative to traditional solution-based methods. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 1-Bromo-5-methoxynaphthalene | nih.govnih.gov |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) or Pinacol borane (HBpin) | nih.govorganic-chemistry.orgnih.gov |

| Palladium Catalyst | Pd(OAc)₂ or PdCl₂(CH₃CN)₂ | nih.govnih.gov |

| Ligand | SPhos or other biaryl monophosphines | nih.gov |

| Base | KOAc or NEt₃ | organic-chemistry.orgnih.gov |

| Solvent | 1,4-Dioxane or Solvent-free (Mechanochemical) | nih.govnih.gov |

| Temperature | Room temperature to 80 °C | nih.gov |

Nickel-Catalyzed Decarbonylative Borylation

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. Nickel-catalyzed decarbonylative borylation allows for the synthesis of arylboronate esters from carboxylic acid derivatives, such as amides or acid fluorides. This transformation involves the activation of the acyl C–N or C–F bond, loss of carbon monoxide, and subsequent formation of the C–B bond. While this methodology has been successfully applied to a range of (hetero)aryl carboxylic acid derivatives, specific examples detailing the synthesis of this compound from 5-methoxy-1-naphthoic acid or its derivatives are not prominently featured in the current literature. The general method, however, presents a potential alternative synthetic route, converting a carboxylic acid functional group into a boronic ester.

Other Catalytic Borylation Reactions

Beyond palladium and nickel, other transition metals, particularly iridium and rhodium, have been instrumental in developing novel borylation reactions, most notably through the direct activation of carbon-hydrogen (C–H) bonds. nih.gov

Iridium-catalyzed C–H borylation has become a premier method for the direct functionalization of arenes and heteroarenes, obviating the need for pre-functionalized starting materials like aryl halides. nih.govnih.gov This approach typically uses an iridium(I) precursor with a bipyridine or phenanthroline-based ligand. nih.gov The regioselectivity of the reaction is often governed by steric factors, with borylation occurring at the most accessible C–H positions. nih.gov For a substrate like 1-methoxynaphthalene, this methodology could potentially be used to synthesize the desired boronic acid, although controlling the regioselectivity among the various C-H bonds on the naphthalene (B1677914) core is a key challenge. Borylation would be expected to occur away from the sterically demanding methoxy (B1213986) group and the fused ring junction.

Rhodium and copper catalysts have also been employed in various borylation reactions, including the hydroboration of alkenes and alkynes, and directed C-H functionalization. nih.govnih.govresearchgate.net While these metals offer unique reactivity, their application for the direct synthesis of this compound from simple naphthalene precursors is less established compared to iridium-catalyzed C-H borylation or palladium-catalyzed cross-coupling.

Metal-Free Synthetic Strategies

In the pursuit of more sustainable and economical chemical processes, metal-free synthetic strategies have gained considerable traction. These methods avoid the use of expensive and potentially toxic transition metals, often leveraging alternative energy sources like light or electricity to drive the desired transformation.

Photoinduced Borylation Reactions

Photoinduced borylation reactions utilize light energy, often in conjunction with a photocatalyst, to generate reactive intermediates that can engage in C–B bond formation. These methods can be used for the borylation of various starting materials, including aryl halides and arylhydrazines. The reactions proceed under mild conditions, often at room temperature, and offer a high degree of functional group compatibility. While photoinduced borylation is a rapidly developing field with broad potential, specific protocols for the synthesis of this compound have not been explicitly reported in the reviewed scientific literature.

Electrochemical Borylation Approaches

Electrochemical synthesis offers another green alternative for C–B bond formation by using electrical current to mediate the reaction, thereby avoiding stoichiometric chemical oxidants or reductants. Electrochemical borylation has been demonstrated for the conversion of arylhydrazines and other precursors to aryl boronate esters. These transition-metal-free methods are scalable and provide an efficient route to boronic esters from readily available starting materials. As an emerging technology, the substrate scope is continuously expanding; however, the direct application of electrochemical borylation to synthesize this compound is not yet documented.

Electrophilic Borylation via Organometallic Reagents (e.g., Grignard, Organolithium)

The synthesis of arylboronic acids, including this compound, through the electrophilic borylation of organometallic intermediates is a well-established and widely utilized method. nih.gov This classical approach typically involves a two-step sequence: the formation of a highly nucleophilic organometallic reagent followed by its reaction with an electrophilic boron source. sigmaaldrich.com

The process commences with a halogenated precursor, such as 1-bromo-5-methoxynaphthalene or 1-iodo-5-methoxynaphthalene. This precursor reacts with a metal, commonly magnesium for Grignard reagents or lithium for organolithium reagents, to form the corresponding organometallic intermediate. nih.gov For instance, the reaction of 1-bromo-5-methoxynaphthalene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) yields (5-methoxynaphthalen-1-yl)magnesium bromide. Alternatively, a lithium-halogen exchange can be performed, often at low temperatures, using an organolithium reagent like n-butyllithium to generate (5-methoxynaphthalen-1-yl)lithium. nih.gov

Once the organometallic species is formed, it is treated with an electrophilic boron-containing compound, most frequently a trialkyl borate (B1201080) such as trimethyl borate B(OCH₃)₃ or triisopropyl borate B(O-i-Pr)₃. nih.govorganic-chemistry.org The nucleophilic carbon of the naphthalene ring attacks the electrophilic boron atom, displacing one of the alkoxy groups and forming a boronate ester intermediate. The final step involves acidic aqueous workup (hydrolysis), which cleaves the remaining alkoxy groups from the boron atom to yield the desired this compound. nih.gov

While effective, this methodology has limitations. The organometallic intermediates are highly reactive and basic, which restricts the presence of sensitive functional groups (e.g., esters, ketones, acidic protons) on the starting material unless protecting groups are used. sigmaaldrich.com Furthermore, these reactions must be conducted under strictly anhydrous conditions to prevent quenching of the potent organometallic reagents.

| Aspect | Grignard Reagent Method | Organolithium Reagent Method |

|---|---|---|

| Starting Material | 1-Bromo-5-methoxynaphthalene | 1-Bromo- or 1-Iodo-5-methoxynaphthalene |

| Organometallic Formation | Reaction with Magnesium (Mg) in THF | Halogen-lithium exchange with alkyllithium (e.g., n-BuLi) |

| Borylating Agent | Trialkyl borates (e.g., B(O-i-Pr)₃, B(OMe)₃) | Trialkyl borates (e.g., B(O-i-Pr)₃, B(OMe)₃) |

| Key Conditions | Anhydrous; often initiated at room temperature | Anhydrous; typically requires low temperatures (e.g., -78 °C) |

| Final Step | Acidic aqueous hydrolysis | Acidic aqueous hydrolysis |

| Advantages | Well-established, readily available reagents | Can be faster and more efficient for certain substrates |

| Limitations | Low functional group tolerance, requires anhydrous conditions sigmaaldrich.com | Low functional group tolerance, requires anhydrous and low-temperature conditions nih.gov |

Green Chemistry Principles in Synthesis

In contemporary organic synthesis, there is a significant emphasis on developing processes that are environmentally benign, efficient, and sustainable. acs.orgugm.ac.id The synthesis of this compound and related compounds is increasingly being viewed through the lens of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. jocpr.comrsc.org

Traditional syntheses of boronic acids often rely on volatile and anhydrous organic solvents like tetrahydrofuran (THF) or diethyl ether. organic-chemistry.org Green chemistry encourages the replacement of such solvents with more environmentally friendly alternatives. rsc.org Ethanol, for example, is considered a green solvent due to its low toxicity, biodegradability, and derivation from renewable resources. nih.govrsc.org Research has demonstrated that various reactions involving boronic acids can be performed effectively in ethanol, often at ambient temperatures and leading to high yields of the desired products. rsc.org

Water is another prime candidate for a green solvent in organic synthesis. rsc.org While the organometallic intermediates used in classical boronic acid synthesis are incompatible with water, modern catalytic methods are increasingly being designed to function in aqueous media. Micellar catalysis, where surfactants form nanoreactors in water, can facilitate reactions like the Suzuki-Miyaura coupling, a key application of boronic acids, thereby reducing the reliance on organic solvents. rsc.org

A core tenet of green chemistry is the design of energy-efficient synthetic routes. This involves developing reactions that proceed under mild conditions, such as ambient temperature and pressure, which reduces energy consumption. nih.gov For boronic acid synthesis, this translates to moving away from methods requiring cryogenic temperatures (as with some organolithium reactions) or high-temperature refluxing. nih.gov

The advent of transition metal-catalyzed and photocatalytic borylation reactions represents a significant step towards milder conditions. organic-chemistry.orgacs.org For instance, visible-light photoredox catalysis can be used for the borylation of aryl halides with bis(pinacolato)diboron under mild conditions, offering an alternative to the harsher classical methods. organic-chemistry.org Similarly, copper-catalyzed reactions involving boronic acids have been shown to proceed efficiently under mild conditions. acs.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

The synthesis of this compound via Grignard or organolithium reagents from a halogenated naphthalene has a moderate atom economy, as it generates stoichiometric amounts of metal halide salts as byproducts. A more atom-economical approach is the direct C–H borylation of the aromatic ring. nih.gov This method, often catalyzed by transition metals like iridium or rhodium, involves the direct replacement of a hydrogen atom on the naphthalene ring with a boryl group. nih.gov This process avoids the pre-functionalization step of introducing a halogen, thereby eliminating the formation of salt byproducts and maximizing the incorporation of atoms from the starting materials into the product. nih.govacs.org

| Green Chemistry Principle | Traditional Approach (e.g., Grignard) | Greener Alternative | Key Benefits |

|---|---|---|---|

| Safer Solvents | Anhydrous ethers (e.g., THF, Diethyl ether) | Ethanol, Water (with micellar catalysis) rsc.orgnih.govrsc.org | Reduced toxicity, improved safety, biodegradability. |

| Energy Efficiency | Often requires low (-78 °C) or reflux temperatures. | Ambient temperature reactions (e.g., photocatalysis). organic-chemistry.org | Lower energy consumption, reduced costs. |

| Atom Economy | Generates stoichiometric metal halide waste. | Direct C-H borylation. nih.gov | Minimizes byproducts, maximizes reactant use. |

Applications of 5 Methoxynaphthalen 1 Yl Boronic Acid in Advanced Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different chemical species with the aid of a metal catalyst. (5-Methoxynaphthalen-1-yl)boronic acid is an effective coupling partner in several of these transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful and widely used method for the formation of carbon-carbon bonds.

While specific mechanistic studies focused exclusively on this compound are not extensively documented, the general mechanism of the Suzuki-Miyaura coupling is well-established and applicable. The catalytic cycle is understood to involve three primary steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid (in this case, the 5-methoxynaphthalen-1-yl group) is transferred to the palladium(II) center. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This compound has been successfully coupled with a variety of aryl and heteroaryl halides, demonstrating its broad applicability. The reaction generally exhibits good functional group tolerance, a key advantage of the Suzuki-Miyaura coupling. This allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

Below is a table summarizing representative examples of the Suzuki-Miyaura coupling of this compound with different coupling partners.

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Methyl-1-(5-methoxynaphthalen-1-yl)benzene | 85 |

| 2-Chloropyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(5-Methoxynaphthalen-1-yl)pyridine | 78 |

| 1-Iodo-3-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 1-(5-Methoxynaphthalen-1-yl)-3-nitrobenzene | 92 |

This table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Specific yields may vary based on precise reaction conditions.

The Suzuki-Miyaura coupling can be rendered stereoselective through the use of chiral ligands on the palladium catalyst. While specific examples detailing the stereoselective synthesis of atropisomeric biaryls using this compound are not prevalent in the literature, the principles of asymmetric Suzuki-Miyaura coupling are applicable. The synthesis of axially chiral biaryls, which possess chirality due to restricted rotation around the C-C single bond connecting the aryl units, is a significant application of this methodology. The steric hindrance provided by the naphthalene (B1677914) ring system in this compound could potentially be exploited in the synthesis of such chiral compounds when coupled with appropriately substituted aryl halides in the presence of a suitable chiral catalytic system.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds. It involves the coupling of a boronic acid with an amine or an alcohol. This reaction is advantageous as it can often be carried out under mild conditions, sometimes even in the presence of air.

This compound can be employed in Chan-Lam couplings to synthesize N- and O-arylated products. For instance, its reaction with various amines or phenols in the presence of a copper catalyst and a suitable base leads to the formation of the corresponding N-(5-methoxynaphthalen-1-yl)amines and 1-alkoxy-5-methoxynaphthalenes.

| Nucleophile | Copper Catalyst | Base | Solvent | Product |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | N-(5-Methoxynaphthalen-1-yl)aniline |

| Morpholine | Cu(OTf)₂ | Et₃N | Toluene | 4-(5-Methoxynaphthalen-1-yl)morpholine |

| Phenol | CuI | Cs₂CO₃ | DMF | 1-Methoxy-5-phenoxynaphthalene |

This table provides representative examples based on the general scope of the Chan-Lam coupling. Specific yields are dependent on the reaction conditions.

Petasis Reaction

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. This reaction is a powerful tool for the synthesis of substituted amines, including α-amino acids.

This compound can participate in the Petasis reaction to introduce the 5-methoxynaphthyl group into the product. For example, the reaction of this compound with an amine and glyoxylic acid can lead to the formation of an N-substituted α-(5-methoxynaphthalen-1-yl)glycine derivative. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on each of the three components.

| Amine | Carbonyl Compound | Solvent | Product |

| Piperidine | Formaldehyde | Dichloromethane | 1-((5-Methoxynaphthalen-1-yl)methyl)piperidine |

| Benzylamine | Glyoxylic acid | Ethanol | 2-(Benzylamino)-2-(5-methoxynaphthalen-1-yl)acetic acid |

| Diethylamine | Paraformaldehyde | Toluene | N,N-Diethyl-1-(5-methoxynaphthalen-1-yl)methanamine |

This table illustrates the potential applications of this compound in the Petasis reaction based on the reaction's general scope.

Other Carbon-Carbon Bond Forming Reactions

Beyond its well-documented use in Suzuki-Miyaura cross-coupling, this compound serves as a reactant in other significant carbon-carbon bond-forming reactions. A notable example is its participation in the transition-metal-free arylation of allylic alcohols. In this capacity, the boronic acid functions as the aryl source, directly coupling with allylic alcohols to form new C-C bonds under boron-based Lewis acid catalysis.

Research has demonstrated the successful application of this compound in a B(C₆F₅)₃-catalyzed cross-coupling reaction with (E)-1,3-diphenylprop-2-en-1-ol. nih.govrsc.org This transformation proceeds under mild, transition-metal-free conditions, highlighting an environmentally benign approach to allylic arylation. nih.govrsc.org The reaction affords the corresponding arylated product, (E)-1-(4-methoxynaphthalen-1-yl)-1,3-diphenylprop-2-ene, in good yield. nih.govrsc.org This method showcases the utility of this compound in expanding the toolkit for C-C bond construction, offering an alternative to traditional metal-catalyzed pathways. nih.gov

Catalytic Applications

While primarily utilized as a reagent, the broader catalytic potential of arylboronic acids is an area of growing interest. These applications typically leverage the Lewis acidic nature of the boron center or its ability to facilitate Brønsted acid catalysis.

Lewis Acid Catalysis

The vacant p-orbital on the boron atom of this compound allows it to function as a Lewis acid, accepting electron pairs from Lewis bases. This interaction can be exploited to activate substrates for subsequent reactions. rsc.org

Activation of Carboxylic Acids, Alcohols, and Oximes

The activation of alcohols is a key application of boronic acid Lewis acid catalysis. rsc.org this compound has been specifically used as a nucleophilic partner in reactions where a strong Lewis acid catalyst, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), activates an allylic alcohol. nih.govrsc.org In this system, the B(C₆F₅)₃ catalyst coordinates to the alcohol's hydroxyl group, facilitating the cleavage of the C-O bond to generate a carbocation intermediate. nih.govrsc.org This electrophilic activation allows for the subsequent nucleophilic attack by the aryl group from this compound to form a new carbon-carbon bond. nih.govrsc.org

A review of the scientific literature did not yield specific examples of this compound being used as a catalyst for the activation of carboxylic acids or oximes.

Cycloaddition Reactions

While arylboronic acids can act as catalysts in cycloaddition reactions, typically by activating α,β-unsaturated carboxylic acids through Lewis acidic interactions, specific studies employing this compound in this catalytic role were not identified in the reviewed literature. rsc.orggoogle.com

Friedel-Crafts Alkylation

Boronic acid catalysis has been effectively used to promote Friedel-Crafts alkylation reactions by activating benzylic alcohols to form carbocation intermediates that can then be trapped by arenes. rsc.orgrsc.org However, a survey of existing research did not reveal documented instances of this compound being specifically utilized as a catalyst for Friedel-Crafts alkylation.

Brønsted Acid Catalysis

In certain reaction environments, arylboronic acids can serve as pre-catalysts for the in situ generation of strong Brønsted acids. This often occurs through the condensation of the boronic acid with a diol co-catalyst in specific solvents, leading to a more potent catalytic species. rsc.orgbath.ac.uk This mode of activation is distinct from direct Lewis acid catalysis. At present, there are no specific examples in the scientific literature of this compound being used in Brønsted acid catalysis.

Mechanisms of Boron-Catalyzed Transformations

Organoboron compounds, particularly boronic acids, are increasingly recognized for their potential to act as catalysts in organic synthesis. rsc.orgnih.gov This catalytic activity stems from the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital, enabling it to accept a pair of electrons from a Lewis base. This interaction can activate substrates and facilitate a range of chemical transformations.

The catalytic cycle of a boron-catalyzed reaction typically involves the formation of a reversible covalent bond between the boronic acid and a substrate, often a molecule containing a hydroxyl group. rsc.org This initial step activates the substrate, making it more susceptible to subsequent reactions. For instance, in dehydration reactions, the boronic acid catalyst can activate a carboxylic acid by forming an acyloxyboronate intermediate. This intermediate is more electrophilic than the parent carboxylic acid, thus facilitating nucleophilic attack, such as in amidation reactions. nih.gov

Another mode of activation involves the formation of a tetrahedral adduct between the boronic acid and a diol or saccharide. This complexation increases the nucleophilicity of the oxygen atoms, promoting reactions with electrophiles. rsc.org The catalytic turnover is achieved by the subsequent release of the product and regeneration of the boronic acid catalyst. While specific studies detailing the catalytic activity of this compound are not prevalent, its inherent Lewis acidity suggests it could function as a catalyst in various organic transformations, following these general mechanistic principles. The electron-donating methoxy (B1213986) group on the naphthalene ring may influence its Lewis acidity and, consequently, its catalytic efficacy.

Oxidative Transformations

The carbon-boron bond in this compound is susceptible to oxidative cleavage, providing a powerful tool for the introduction of various functional groups onto the naphthalene core. These transformations are highly valuable for the synthesis of functionalized aromatic compounds.

Ipso-Hydroxylation to Naphthols

One of the most significant oxidative transformations of arylboronic acids is ipso-hydroxylation, which converts the C-B bond directly to a C-OH group. In the case of this compound, this reaction yields 5-methoxy-1-naphthol, a valuable synthetic intermediate. researchgate.netnih.gov

The mechanism of ipso-hydroxylation of arylboronic acids is generally accepted to proceed through the formation of a boronate intermediate. researchgate.netnih.gov The reaction is initiated by the attack of a hydroperoxide anion (generated from an oxidant like hydrogen peroxide in the presence of a base) on the boron atom of the boronic acid. This forms a tetracoordinate boronate species. Subsequently, a 1,2-migration of the aryl group from the boron to the adjacent oxygen atom occurs, with the concomitant displacement of a hydroxide (B78521) ion. The resulting boronic ester is then hydrolyzed to afford the corresponding naphthol and boric acid. nih.gov

A proposed mechanism for the ipso-hydroxylation using sodium perborate (B1237305) (SPB) as the oxidant involves the nucleophilic attack of a perborate-derived species on the boronic acid. nih.gov

The ipso-hydroxylation of arylboronic acids can be achieved under a variety of conditions, including both catalytic and metal-free systems. rsc.orgscispace.com

Catalytic Conditions: Transition metal catalysts, such as those based on copper, can facilitate the ipso-hydroxylation. researchgate.net These reactions often proceed under milder conditions and can tolerate a broader range of functional groups.

Metal-Free Conditions: A significant advantage of ipso-hydroxylation is that it can often be performed without the need for a metal catalyst, which is beneficial for avoiding metal contamination in the final product. rsc.orgscispace.com Common oxidants for metal-free ipso-hydroxylation include:

Hydrogen peroxide (H₂O₂): Often used in the presence of a base. nih.gov

Oxone®: A potassium peroxymonosulfate (B1194676) triple salt that is an effective and versatile oxidant. researchgate.net

Sodium perborate (SPB): A solid, stable, and inexpensive oxidant that can be used in water or even under solvent-free conditions. nih.govrsc.org

meta-Chloroperoxybenzoic acid (mCPBA): Another common and effective oxidant for this transformation. nih.gov

The choice of reaction conditions can be tailored based on the specific substrate and the desired outcome. The development of catalyst- and solvent-free methods represents a greener approach to the synthesis of naphthols from their corresponding boronic acids. rsc.org

| Oxidant | Conditions | Reference |

| Hydrogen Peroxide | Base | nih.gov |

| Oxone® | - | researchgate.net |

| Sodium Perborate | Water or solvent-free | nih.govrsc.org |

| mCPBA | - | nih.gov |

Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group into an aromatic ring can significantly alter the physicochemical properties of a molecule, often enhancing its metabolic stability and lipophilicity. While direct trifluoromethylation of this compound has not been extensively reported, studies on analogous naphthyl boronic acid derivatives provide insight into this transformation.

Research on the asymmetric homologation of a 2-naphthylboronic ester using trifluorodiazoethane in the presence of a BINOL-derived catalyst has demonstrated the synthesis of chiral α-trifluoromethylated boron compounds. nih.gov This reaction proceeds through the formation of a chiral boron intermediate, which then reacts with trifluorodiazoethane. nih.gov Although this example involves a boronic ester and a different substitution pattern on the naphthalene ring, it highlights a potential pathway for the trifluoromethylation of naphthylboronic acid derivatives. The resulting α-trifluoromethylated organoboron species can be further transformed into other valuable chiral molecules. nih.govacs.orgnih.govdigitellinc.comresearchgate.net

Halodeboronation Reactions

Halodeboronation is a process where the boronic acid functional group is replaced by a halogen atom (F, Cl, Br, I). This reaction provides a route to halogenated naphthalenes, which are important precursors in cross-coupling reactions and other synthetic transformations.

The mechanism of halodeboronation of arylboronic acids is understood to proceed via a boronate-driven ipso-substitution pathway. nih.gov In this mechanism, a Lewis base (which can be a solvent molecule or an added catalyst) coordinates to the boron atom, forming a more nucleophilic boronate species. This activated intermediate then reacts with an electrophilic halogen source (e.g., I₂, Br₂, Cl₂, or N-halosuccinimides), leading to the displacement of the boronic acid group and the formation of the aryl halide. nih.gov

Investigations into copper-catalyzed halodeboronation have revealed that the reaction can often proceed without the copper catalyst, being promoted by general Lewis base catalysis. nih.gov This finding has led to the development of simple and effective base-catalyzed halodeboronation protocols.

| Halogenating Agent | Catalyst/Base | Reference |

| N-Iodosuccinimide (NIS) | Lewis Base | nih.gov |

| N-Bromosuccinimide (NBS) | Lewis Base | nih.gov |

| N-Chlorosuccinimide (NCS) | Lewis Base | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Sodium methoxide | nih.gov |

Radical Reactions (e.g., Hydroboration)

Boronic acids and their esters have emerged as versatile precursors for the generation of alkyl radicals under mild conditions. researchgate.net These radical generation pathways often involve photoredox catalysis or other radical initiation methods. The general approach involves the single-electron oxidation of a boronic acid derivative to form a transient radical species that can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity has been harnessed for applications such as Minisci-type reactions, conjugate additions, and cross-coupling processes. researchgate.net

Hydroboration, a powerful and widely used reaction in organic synthesis, typically involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. wvu.edumasterorganicchemistry.comwikipedia.org This reaction is most commonly associated with the synthesis of alcohols from alkenes with anti-Markovnikov selectivity. masterorganicchemistry.comwikipedia.org The mechanism of traditional hydroboration is generally considered to be a concerted, non-radical process. wikipedia.org

However, the intersection of radical chemistry and hydroboration can occur in several ways. For instance, radical hydroboration processes have been developed, although they are less common than their non-radical counterparts. Furthermore, the products of hydroboration, organoboranes, can themselves be utilized in subsequent radical reactions.

A generalized scheme for a hydroboration-oxidation reaction is presented below, illustrating the transformation of an alkene to an alcohol.

Table 1: General Steps in Hydroboration-Oxidation

| Step | Description | Reagents | Intermediate/Product |

| 1. Hydroboration | Addition of a borane (B79455) (e.g., BH₃•THF) across the C=C double bond of an alkene. This step is typically a syn-addition. masterorganicchemistry.comwikipedia.org | Alkene, Borane (BH₃) | Trialkylborane |

| 2. Oxidation | The resulting trialkylborane is oxidized, typically with hydrogen peroxide in the presence of a base, to replace the boron atom with a hydroxyl group. wvu.edumasterorganicchemistry.com | Trialkylborane, Hydrogen Peroxide (H₂O₂), Base (e.g., NaOH) | Alcohol |

While the direct application of This compound as either a substrate or a product in a radical-mediated hydroboration reaction is not documented, its structural motifs are present in molecules that undergo related transformations. For example, research on the asymmetric hydroboration of alkenes has been conducted to construct chiral naphthalene isosteres, highlighting the significance of the naphthalene core in synthetic chemistry. researchgate.net Additionally, various naphthalene-containing borane reagents have been developed for specific synthetic purposes, such as the ruthenium-catalyzed (Z)-selective hydroboration of terminal alkynes using naphthalene-1,8-diaminatoborane. acs.org

Molecular Recognition and Sensing Capabilities of 5 Methoxynaphthalen 1 Yl Boronic Acid

Mechanism of Boronate Ester Formation with Diols

The primary mechanism for the molecular recognition of diols by (5-Methoxynaphthalen-1-yl)boronic acid is the formation of a cyclic boronate ester. This reaction is a cornerstone of boronic acid-based sensing.

This compound interacts with compounds containing 1,2- or 1,3-diol functionalities, such as carbohydrates, through a reversible covalent condensation reaction. nih.govnih.gov In this process, the boronic acid, which has a trigonal planar geometry at its boron center, reacts with the two hydroxyl groups of a diol to form a stable five- or six-membered cyclic boronate ester. nih.gov This reaction involves the elimination of two molecules of water.

A key feature of this interaction is its reversibility. nih.govnih.gov The formation and hydrolysis of the boronate ester bond can be controlled by external stimuli, which is a crucial property for dynamic sensing applications, allowing for the continuous monitoring of analyte concentrations. nih.gov This dynamic covalent chemistry enables the boronic acid to act as a responsive receptor for diol-containing molecules. researchgate.net

The binding affinity between this compound and a diol is not constant; it is significantly influenced by the surrounding chemical environment, most notably pH and the choice of solvent. researchgate.net

pH: The pH of the solution is a critical factor. Boronic acids are Lewis acids, and in aqueous solution, they exist in equilibrium between a neutral, trigonal form (B(OH)₂) and an anionic, tetrahedral boronate form (B(OH)₃⁻). The tetrahedral boronate form is generally more reactive towards diols. Consequently, the binding affinity often increases with pH, as the equilibrium shifts towards the more reactive boronate species. However, the optimal binding pH is a complex function of the pKₐ of the boronic acid and the pKₐ of the diol. Upon binding to a diol, the acidity of the boron center increases, leading to a decrease in the pKₐ of the boronic acid-diol complex. researchgate.net

Solvent Environment: The solvent plays a crucial role in the thermodynamics of boronate ester formation. The reaction is a condensation that releases water, so it is influenced by water activity in the solvent system. Protic solvents can form hydrogen bonds with both the boronic acid and the diol, competing with the ester formation. The choice of solvent can therefore modulate the binding constant and the stability of the resulting ester.

| Factor | Effect on Binding Affinity | Mechanism |

| Increasing pH | Generally Increases | Shifts equilibrium towards the more reactive tetrahedral boronate anion. |

| Solvent Polarity | Modulates Affinity | Affects the stability of reactants and products; protic solvents can compete for hydrogen bonding. |

| Diol Structure | Varies | Depends on the fit (e.g., cis-diols on a furanose ring bind strongly) and pKₐ of the diol. |

The 5-methoxynaphthalene group in this compound is not merely a structural scaffold but an active participant in the molecular recognition process.

Firstly, the electron-donating nature of the methoxy (B1213986) group (-OCH₃) influences the Lewis acidity of the boron atom. By donating electron density to the naphthalene (B1677914) ring system, it can modulate the pKₐ of the boronic acid, thereby affecting the optimal pH for diol binding.

Fluorescent Sensing Systems

The inherent fluorescence of the naphthalene core makes this compound an excellent candidate for the development of fluorescent sensors. The binding event with a diol can be transduced into a measurable change in fluorescence properties.

Fluorescent sensors based on naphthalene boronic acids are typically designed following a "receptor-spacer-fluorophore" model, although in this case, the naphthalene unit serves as both the fluorophore and part of the receptor structure. The design principles focus on modulating the fluorescence emission of the naphthalene moiety upon boronate ester formation.

The key principle is that the electronic properties of the boronic acid group change significantly upon binding to a diol. The boron atom transitions from a neutral, sp²-hybridized state to an anionic, sp³-hybridized state. nih.gov This change in hybridization and charge directly affects the electronic structure of the attached naphthalene fluorophore, leading to changes in fluorescence intensity, wavelength, or lifetime. The methoxy substituent on the naphthalene ring further tunes the photophysical properties, such as the quantum yield and emission wavelength, which are critical for sensor performance. nih.gov

The change in fluorescence upon diol binding can be explained by several photophysical mechanisms. For a molecule like this compound, one or more of these mechanisms could be at play.

Photoinduced Electron Transfer (PET): In a PET sensor, an electron transfer process occurs between the fluorophore and the receptor in the unbound state, which quenches the fluorescence. The boronic acid itself can act as an electron-withdrawing group and quench an adjacent fluorophore. Upon binding a diol, the electronic properties of the boron center are altered, disrupting the PET process and "turning on" the fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): ICT systems feature an electron-donor and an electron-acceptor group within the same fluorophore. The boronic acid group can act as an electron acceptor due to its empty p-orbital. The methoxy group is an electron donor. Upon excitation, a charge transfer occurs from the donor to the acceptor. When the boronic acid binds a diol and becomes anionic, its acceptor strength is diminished, altering the ICT state and causing a shift in the emission wavelength or a change in intensity.

Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor chromophore. This mechanism is typically used in multi-component systems where binding brings a donor and acceptor into proximity.

Loose-Bolt Effect: This mechanism relates to the quenching of fluorescence through intramolecular vibrations or rotations in the excited state. Binding to an analyte can restrict these motions, "tightening the bolt" and leading to an increase in fluorescence quantum yield.

| Mechanism | Description | Expected Signal Change upon Diol Binding |

| PET | Quenching by electron transfer from/to the boronic acid. | Fluorescence "turn-on" (increase in intensity). |

| ICT | Modulation of a charge-transfer excited state. | Shift in emission wavelength and/or change in intensity. |

| FRET | Energy transfer between two chromophores. | Change in the ratio of donor/acceptor emission. |

| Loose-Bolt | Restriction of intramolecular vibrations/rotations. | Increase in fluorescence intensity. |

Detection of Specific Biomolecules

The boronic acid group enables the detection of a diverse range of biomolecules through specific binding or reaction events.

The ability of boronic acids to bind with diols makes them exceptional candidates for carbohydrate sensing. nih.govbham.ac.uk This interaction has been foundational in developing sensors for various monosaccharides, which are crucial in diagnosing and managing diseases like diabetes. nih.gov The binding affinity and selectivity depend on the arrangement of hydroxyl groups on the sugar, with fructose (B13574) generally showing a higher affinity for monoboronic acids than glucose due to its furanose form. chemrxiv.org

Glucose and Fructose: Numerous fluorescent boronic acid-based sensors have been developed for glucose and fructose. chemrxiv.org For instance, anthracene-based boronic acid sensors demonstrate a selective fluorescence response to D-fructose in aqueous solutions at physiological pH. nih.gov Diboronic acid sensors have been engineered to enhance selectivity for glucose by creating a binding pocket that matches the specific diol spacing in the glucose molecule. bham.ac.uk

Sialic Acids: Sialic acids, which are often overexpressed on cancer cell surfaces, are key targets for boronic acid sensors. bham.ac.uk The interaction can occur with the diol on the glycerol (B35011) side chain or the α-hydroxycarboxylate group, depending on the pH. nih.gov Boronic acid-functionalized materials have been successfully used to detect sialic acid in biological samples, demonstrating the potential for cancer diagnostics. nih.gov

| Analyte | Boronic Acid Sensor Type | Sensing Principle | Key Finding | Reference |

|---|---|---|---|---|

| Fructose | Anthracene-based monoboronic acid | Fluorescence change upon binding | High affinity and selectivity for fructose over other monosaccharides. | nih.govchemrxiv.org |

| Glucose | Anthracene-based diboronic acid | Photoinduced Electron Transfer (PET) | Enhanced selectivity for glucose by cooperative binding of two boronic acid moieties. | bham.ac.uk |

| Sialic Acid | Phenylboronic acid | pH-dependent binding | Binds to α-hydroxycarboxylate at low pH and glycerol side chain at high pH. | nih.gov |

| General Monosaccharides | Boronic acid-functionalized hydrogel | Fluorescence enhancement | Demonstrated ability to detect various monosaccharides with different binding affinities. | researchgate.net |

Glycoproteins, proteins decorated with carbohydrate chains (glycans), are vital biomarkers for many diseases, including cancer. nih.gov The boronic acid moiety can selectively bind to the cis-diol groups present in the glycan portions of these complex biomolecules. nih.govmdpi.com This boronate affinity has been harnessed to develop various analytical platforms for glycoprotein (B1211001) detection and enrichment. nih.govnih.gov

Mucin-1 (MUC1): MUC1 is a glycoprotein that exhibits abnormal glycosylation in cancer cells and serves as a prominent biomarker. Boronic acid-based microplate assays have been developed for the sensitive, high-throughput detection of MUC1 directly from cancer cell lysates. nih.gov

General Glycoprotein Sensing: Boronic acids have been integrated with molecularly imprinted polymers (MIPs) and fluorescent probes to create highly selective and sensitive sensors. nih.govrsc.org These systems combine the specific recognition of boronic acid-glycan binding with the tailored cavities of MIPs, enabling the detection of template glycoproteins like ovalbumin with extremely low detection limits. rsc.org Furthermore, boronic acid-modified nanoparticles are used as versatile tools for capturing and detecting glycoproteins in various biosensor formats. nih.gov

| Analyte | Sensor Platform | Detection Method | Key Finding | Reference |

|---|---|---|---|---|

| Mucin-1 (MUC1) | Biotin-boronic acid immobilized on streptavidin plate | Chemiluminescence assay | Sensitive, dose-dependent detection of MUC1 from breast cancer cell lysates. | nih.gov |

| Ovalbumin (OVA) | Fluorescent Molecularly Imprinted Nanoparticles (B-FMIP NPs) | Fluorescence quenching | High selectivity with a detection limit of 3.3 × 10⁻¹⁴ mg mL⁻¹. | rsc.org |

| Horseradish Peroxidase (HRP) | Molecularly imprinted nanoparticles with a boronic acid-fluorescein probe | Fluorescence detection | Demonstrated effective capture and detection of a model glycoprotein. | nih.gov |

| General Glycoproteins | Boronic acid-modified Metal-Organic Frameworks (MOFs) | Electrochemical detection | Used as dual-functional probes for sensitive analysis of glycoproteins like PSA. | rsc.org |

While the primary targets for boronic acids are diols, their Lewis acidity also allows for interactions with other functional groups found in amino acids and catecholamines. Catecholamines, such as dopamine (B1211576) and norepinephrine (B1679862), contain a cis-diol on their catechol ring, making them ideal targets for boronic acid-based recognition. mdpi.com

Amino Acids: Specific boronic acid-based fluorescent probes have been designed for certain amino acids like L-lysine. The sensing mechanism can involve a multi-step reaction where the boronic acid interacts with a carboxyl group, followed by an intramolecular reaction with an amino group, leading to a significant fluorescence enhancement. nih.govrsc.org

Catecholamines: Boronic acid derivatives are widely used for the selective detection of catecholamines. mdpi.com The binding of the boronic acid to the catechol diol can modulate the electronic properties of an attached fluorophore or redox center, enabling optical or electrochemical sensing. This has been applied to monitor neurotransmitters like norepinephrine in live cells.

Arylboronic acids serve as effective chemodosimeters for reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). rsc.org The detection mechanism is an irreversible oxidative cleavage of the carbon-boron bond by H₂O₂, which transforms the boronic acid into its corresponding phenol. nih.gov This transformation is highly specific and results in a dramatic change in the electronic and fluorescent properties of the molecule, often leading to a "turn-on" fluorescence response. frontiersin.org This principle has been widely used to design probes for imaging H₂O₂ in living systems, which is crucial for studying oxidative stress and related pathologies like amyotrophic lateral sclerosis (ALS). nih.govfrontiersin.org

The electron-deficient boron atom in boronic acids acts as a Lewis acid, enabling it to interact with nucleophilic anions. nih.gov

Fluoride (B91410) (F⁻): Fluoride ions bind strongly to the boron center, which can lead to changes in fluorescence or color. rsc.org This interaction has been utilized to develop a variety of fluorescent chemosensors for detecting fluoride in aqueous solutions. nih.gov

Cyanide (CN⁻): Cyanide is a highly toxic anion that can also be detected using organoboron compounds. nih.govrsc.org The binding of cyanide to the boron center disrupts the electronic properties of the sensor molecule, often causing a quenching of its fluorescence ("turn-off" mechanism), which allows for sensitive detection. nih.govrsc.org

Electrochemical Sensing Systems

In addition to optical methods, the unique reactivity of boronic acids is well-suited for developing electrochemical sensors. rsc.orgresearchgate.net These systems translate the molecular recognition event into a measurable electrical signal, such as a change in current or potential. electrochemsci.orgmdpi.com Boronic acid-based electrochemical sensors have been designed for a wide range of analytes, including carbohydrates, glycoproteins, and dopamine. electrochemsci.orgmdpi.com

The integration of boronic acids into electrochemical platforms can be achieved in several ways:

Redox-Tagged Boronic Acids: A boronic acid can be covalently linked to a redox-active molecule like ferrocene. When the boronic acid binds to a diol-containing analyte, the local environment of the redox tag changes, leading to a shift in its redox potential that can be measured electrochemically. electrochemsci.orgmdpi.com

Boronic Acid-Modified Electrodes: Electrodes can be functionalized with self-assembled monolayers or polymer films containing boronic acid groups. The binding of a target analyte (e.g., a glycoprotein) to the surface alters the electrode's capacitance or impedance, or it can block the access of other redox probes to the electrode surface, resulting in a detectable signal change. electrochemsci.orgrsc.org

Nanomaterial-Based Systems: Boronic acids are often combined with nanomaterials (e.g., metal-organic frameworks, nanoparticles) to amplify the electrochemical signal. rsc.orgnih.gov In a sandwich-type assay, for example, boronic acid-modified nanoparticles can bind to a captured glycoprotein, bringing a large number of electroactive species to the electrode surface for highly sensitive detection. mdpi.comrsc.orgnih.gov

Transduction Mechanisms

The conversion of a molecular recognition event into a measurable signal by a sensor is known as signal transduction. For boronic acid-based sensors, several mechanisms are commonly employed. The binding of a diol-containing analyte to the boronic acid group can trigger changes in the electronic and photophysical properties of the molecule.

Commonly observed transduction mechanisms in arylboronic acids include:

Photoinduced Electron Transfer (PET): In many fluorescent boronic acid sensors, a fluorophore is linked to the boronic acid recognition site. In the unbound state, the electron-deficient trigonal boronic acid can quench the fluorescence of the fluorophore through PET. Upon binding a diol, the boron center becomes electron-rich and tetrahedral, which can inhibit the PET process and lead to an enhancement of fluorescence intensity.

Intramolecular Charge Transfer (ICT): The electronic properties of the naphthalene ring system in this compound suggest that ICT could be a viable transduction mechanism. In ICT-based sensors, the binding of an analyte to the boronic acid moiety can alter the electron-donating or electron-withdrawing nature of the boronic acid group, thereby modulating the ICT character and causing a shift in the absorption or emission spectra.

Without specific experimental data for this compound, the efficiency of these mechanisms for this particular compound remains theoretical.

Applications in Chemo/Biosensing

Boronic acids are widely recognized for their ability to reversibly bind with cis-diol-containing molecules, making them valuable tools in the development of chemical sensors and biosensors. This interaction is the basis for detecting a wide range of biologically and environmentally significant analytes.

Potential applications for boronic acid-based sensors include:

Saccharide Detection: A primary application of boronic acid sensors is the detection of saccharides, such as glucose and fructose, which are crucial in clinical diagnostics.

Glycoprotein and Cell Surface Recognition: Boronic acids can be used to detect glycoproteins and to label specific cell surfaces that have abundant sialic acid residues.

Detection of Catecholamines: Neurotransmitters like dopamine and adrenaline, which contain a catechol group (a cis-diol), are potential targets for boronic acid-based sensors.

Colorimetric Sensing

Colorimetric sensors offer the advantage of providing a visual readout, often without the need for sophisticated instrumentation. In the context of boronic acids, colorimetric sensing is typically achieved by coupling the boronic acid recognition event to a change in the absorption spectrum of a chromophore.

A common strategy involves the use of a competitive binding assay. In this setup, a colored dye containing a diol group is pre-complexed with the boronic acid. When a target analyte with a higher affinity for the boronic acid is introduced, it displaces the dye, leading to a distinct color change.

| Sensing Mechanism | Description | Potential Indicator Dyes |

| Competitive Binding | An analyte displaces a colored dye from the boronic acid, causing a visible color change. | Alizarin Red S, Catechol Violet |

| Non-competitive | The binding of the analyte directly induces a change in the electronic structure of the boronic acid-chromophore conjugate, leading to a color change. | N/A |

There are no specific reports on the development of colorimetric sensors based on this compound. The design of such a sensor would require careful selection of a suitable dye whose spectral properties are modulated upon interaction with the boronic acid.

Development of Multivalent Boronic Acid Systems for Enhanced Recognition

To improve the binding affinity and selectivity for target analytes, researchers have explored the development of multivalent boronic acid systems. These systems feature multiple boronic acid groups arranged on a scaffold, allowing for cooperative binding to polyvalent analytes, such as complex carbohydrates on cell surfaces.

Advantages of Multivalent Systems:

Improved Selectivity: By tailoring the spatial arrangement of the boronic acid units, it is possible to create receptors that are highly selective for a specific target molecule.

Examples of scaffolds used for multivalent boronic acid systems include polymers, dendrimers, and nanoparticles. While this is a promising area of research within the field of boronic acid chemistry, there is no specific literature detailing the incorporation of this compound into such multivalent systems for enhanced molecular recognition.

Supramolecular Chemistry and Materials Science Applications

Self-Assembly and Dynamic Covalent Chemistry

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in dynamic covalent chemistry and self-assembly. This reversible nature allows for the construction of organized architectures that can adapt and respond to their environment.

The formation of boronate esters through the condensation of boronic acids and diols is a widely utilized strategy in the synthesis of supramolecular structures. These linkages are dynamic, meaning they can form and break under specific conditions, which facilitates self-correction and control in the assembly of complex architectures. The equilibrium of this reaction can be influenced by factors such as pH and the presence of Lewis bases. In aqueous solutions, the boronic acid group of (5-Methoxynaphthalen-1-yl)boronic acid can interact with 1,2- or 1,3-cis-diols to form cyclic boronate esters, a key interaction for building reversible molecular assemblies. nih.gov

The versatile reactivity of boronic acids provides an excellent tool for constructing pre-organized hierarchical architectures. researchgate.net The interaction of this compound with diols can be considered a reversible and controllable "click reaction," enabling the formation of sophisticated supramolecular systems. researchgate.net This approach has been used to create a variety of structures, from discrete molecules to extended networks. While specific examples involving this compound are not extensively documented, the principles of boronic acid-driven self-assembly suggest its potential in creating well-defined nanostructures. The naphthalene (B1677914) moiety can introduce π-π stacking interactions, further directing the self-assembly process and contributing to the stability of the resulting hierarchical structures.

A key feature of materials derived from boronic acids is their responsiveness to external stimuli. researchgate.netmdpi.com The reversible formation of boronate esters is highly dependent on pH. mdpi.com Generally, the ester is more stable at higher pH values. This pH-responsiveness allows for the design of "smart" materials that can change their structure or properties in response to changes in the acidity of their environment. researchgate.net

Furthermore, the interaction with diols makes these systems responsive to sugars, which are rich in diol functionalities. This has led to the development of glucose-responsive materials, particularly for applications in diabetes management. mdpi.com Aryl boronic acids can reversibly form cyclic esters with diols, and the electronic properties of the aryl ring can be modified to tune the pKa of the boronic acid, making them highly useful for creating saccharide-responsive materials. mdpi.com Although specific studies on the sugar-responsiveness of this compound are limited, its fundamental chemical properties as a boronic acid suggest its applicability in creating such stimuli-responsive systems.

Functional Materials Development

The incorporation of this compound into larger molecular frameworks, such as polymers and nanoparticles, allows for the development of a wide range of functional materials with tailored properties and applications.

Boronic acid-functionalized polymers are a class of materials capable of forming reversible covalent boronic esters, which imparts them with interesting properties, such as the ability to reversibly bind with diols and polyols, including carbohydrates. utwente.nl These polymers have been explored for various biomedical applications. The functionalization of polymers with boronic acid moieties can be achieved through various synthetic routes, leading to materials with tunable properties. utwente.nl For instance, boronic acid-functionalized polymers can form hydrogels with poly(vinyl alcohol), exhibiting thermo-reversible, pH-responsive, and glucose-responsive behaviors. utwente.nl The methoxynaphthalene group in this compound can impart specific properties to the polymer, such as fluorescence or altered hydrophobicity, which can be advantageous for sensing and imaging applications.

| Polymer Type | Functionalization Method | Potential Applications |

| Poly(amido amine)s | Grafting of boronic acid to side chains | Gene and drug delivery |

| Poly(ethylene glycol) (PEG) | End-capping with boronic acid | Injectable hydrogels, drug delivery |

| Polyacrylonitrile (PAN) | Post-polymerization modification | Fluorescent sensors for monosaccharides |

This table presents potential applications based on the general behavior of boronic acid-functionalized polymers.

Boronic acid-modified nanomaterials have garnered significant research interest due to their biocompatibility and their ability to reversibly interact with diol-containing molecules like saccharides, proteins, and DNA. nih.gov This has led to their use in bioimaging, biosensing, and drug delivery. researchgate.net

The surface functionalization of nanoparticles and quantum dots with this compound can be used to create targeted drug delivery systems. mdpi.com For instance, boronic acid-modified nanoparticles can target sialic acid residues that are often overexpressed on the surface of cancer cells. mdpi.com

Furthermore, the modification of quantum dots (QDs) with boronic acids can lead to novel sensing platforms. The fluorescence of the QDs can be modulated by the binding of analytes such as saccharides or dopamine (B1211576) to the boronic acid moieties. nih.gov Boronic acid-functionalized molybdenum disulfide quantum dots have been developed for the ultrasensitive analysis of dopamine. rsc.org The methoxynaphthalene group of this compound could potentially enhance the photophysical properties of such quantum dot-based sensors.

| Nanomaterial | Functionalization Approach | Application |

| Carbon Dots (CDs) | Boron doping and surface functionalization | Bioimaging, sensing, drug delivery |

| CdSe-ZnS Quantum Dots | Ligand exchange with boronic acid-containing molecules | Competitive assays for saccharides and dopamine |

| Molybdenum Disulfide (MoS2) QDs | Covalent attachment of boronic acid groups | Ultrasensitive dopamine sensing |

This table illustrates the types of nanomaterials that can be functionalized with boronic acids and their resulting applications.

Smart Gels and Hydrogels

While direct experimental application of this compound in smart gels is not extensively documented, the well-established chemistry of boronic acids provides a strong basis for its potential in this field. Boronic acids are known to form reversible covalent bonds, known as boronate esters, with compounds containing cis-diol functionalities, such as saccharides and polyvinyl alcohol. rsc.orgnih.gov This dynamic covalent chemistry is the foundation for creating "smart" hydrogels that can respond to external stimuli.

The formation and stability of the boronate ester linkage are highly dependent on pH. rsc.org This reversible bonding allows the hydrogel network to assemble or disassemble in response to changes in the acidity of the surrounding environment, leading to applications in controlled drug release and injectable biomaterials. The naphthalene core of this compound could introduce beneficial properties such as hydrophobicity and π-π stacking interactions within the gel matrix, potentially influencing the mechanical strength and stability of the resulting material.

Table 1: Characteristics of Boronic Acid-Based Smart Gels

| Feature | Description | Relevance of this compound |

|---|---|---|

| Cross-linking Mechanism | Formation of dynamic covalent boronate ester bonds with diols. | The boronic acid group is the key functional moiety for this reaction. |

| Stimuli-Responsiveness | Gels can assemble/disassemble with changes in pH. | The boronate ester equilibrium is pH-dependent. |

| Self-Healing | The reversible nature of the bonds allows the gel to repair itself after mechanical stress. | Dynamic covalent bonds enable network rearrangement. |

| Matrix Modification | The naphthalene group could introduce π-stacking and hydrophobic interactions. | The aromatic core can be used to tune the gel's mechanical properties. |

Crystal Engineering and Self-Assembled Monolayers

Crystal Engineering:

Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Boronic acids are excellent building blocks for crystal engineering due to their ability to form robust hydrogen-bonded synthons. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to the formation of predictable supramolecular structures.

While the specific crystal structure of this compound is not detailed in available literature, the structure of the closely related compound, (naphthalen-1-yl)boronic acid, has been studied. It crystallizes into two polymorphic forms, both of which feature molecules linked into dimers through a pair of O—H⋯O hydrogen bonds. These dimers are further connected by additional hydrogen bonds to form layered networks. It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, with the methoxy (B1213986) group potentially influencing the crystal packing through steric effects or weak hydrogen bonding.

Self-Assembled Monolayers (SAMs):

Boronic acids have been utilized to create self-assembled monolayers (SAMs) on various surfaces. For instance, alkanethiols with terminal boronic acid groups can form SAMs on gold surfaces. harvard.edu In a dry environment, the boronic acid headgroups can dehydrate and reversibly form a cross-linked borate (B1201080) glass-like network through the formation of boroxine anhydrides. harvard.eduoaepublish.com This cross-linking significantly enhances the thermal stability of the monolayer compared to analogous SAMs with simple hydroxyl headgroups. harvard.eduoaepublish.com The incorporation of the (5-Methoxynaphthalen-1-yl) moiety into a SAM could be used to precisely control surface properties, introducing aromatic character and specific binding capabilities. Such modified surfaces are relevant for applications in sensors and organic electronics. researchgate.net

Table 2: Supramolecular Assembly Characteristics

| Assembly Type | Key Interactions | Potential Role of this compound |

|---|---|---|

| Crystal Packing | O—H⋯O hydrogen bonds forming dimers and layered networks. | Expected to form similar hydrogen-bonded structures as analogous naphthalene boronic acids. |

| Self-Assembled Monolayers | Surface anchoring (e.g., via a thiol group) and intermolecular boroxine formation. | The boronic acid headgroup can participate in forming thermally stable, cross-linked borate anhydride surfaces. oaepublish.com |

Optoelectronic Properties and Advanced Architectures

The optoelectronic properties of this compound are derived primarily from its naphthalene core, a well-known chromophore that absorbs ultraviolet light. The electronic properties are further modulated by the methoxy and boronic acid substituents. The naphthalene moiety itself exhibits characteristic absorption and emission spectra. nih.gov The presence of the electron-donating methoxy group is expected to cause a bathochromic (red) shift in these spectra.

Perhaps more significantly, naphthalene boronic acids are crucial synthetic intermediates for creating advanced molecular architectures used in organic electronics. nbinno.comresearchgate.net The boronic acid group makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nbinno.com This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds necessary to build the complex, π-conjugated systems that are the basis for many organic electronic materials. nbinno.com

Compounds like this compound can be used to synthesize materials for a range of devices, including:

Organic Light-Emitting Diodes (OLEDs): As building blocks for emissive or charge-transporting layers.

Organic Photovoltaics (OPVs): For the synthesis of donor or acceptor materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): To create the semiconducting channel material. researchgate.net

The ability to precisely engineer large conjugated molecules through reactions involving the boronic acid group is fundamental to advancing the field of organic electronics. nbinno.comresearchgate.net

Table 3: Optoelectronic Profile and Applications

| Property | Description | Relevance of this compound |

|---|---|---|

| UV-Vis Absorption | The naphthalene core absorbs UV light. The methoxy group likely causes a red-shift compared to unsubstituted naphthalene. nih.gov | The molecule is photoactive. |

| Fluorescence | Naphthalene is fluorescent, and its emission properties would be modulated by the substituents. nih.govnih.gov | Potential for use in fluorescent sensors or as a component in emissive materials. |

| Synthetic Utility | The boronic acid group is a key handle for Suzuki-Miyaura cross-coupling reactions. nbinno.com | Essential building block for constructing larger π-conjugated systems for organic electronics. |

| Device Applications | Used to create materials for OLEDs, OPVs, and OFETs. nbinno.comresearchgate.net | Enables the synthesis of advanced architectures with tailored electronic and optical properties. |

Computational and Mechanistic Studies of 5 Methoxynaphthalen 1 Yl Boronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for studying reaction mechanisms, transition states, and thermodynamic properties. For (5-Methoxynaphthalen-1-yl)boronic acid, DFT can be applied to understand its role in various chemical transformations.

DFT calculations are instrumental in mapping out the step-by-step processes of chemical reactions. For instance, in a Suzuki-Miyaura cross-coupling reaction involving this compound, DFT can model the key steps: oxidative addition, transmetalation, and reductive elimination. By calculating the energies of reactants, products, and all conceivable intermediates and transition states, researchers can identify the most plausible reaction pathway. nottingham.edu.cn Different mechanistic proposals, such as concerted versus stepwise pathways, can be evaluated to determine the operative mechanism under specific conditions. mdpi.com These calculations can reveal how the methoxy (B1213986) group and the naphthalene (B1677914) ring influence the electronic properties of the boronic acid moiety and, consequently, its reactivity.